Topic: Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene
Topic: Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalixarene
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Topic: Synthesis and Characterization of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene
Abstract
Thiacalix[1]arenes, macrocyclic compounds distinguished by sulfur bridges, represent a cornerstone of modern supramolecular chemistry. Their unique structural features, including an enlarged cavity and sites for facile chemical modification, make them exceptional platforms for host-guest chemistry, sensor development, and advanced drug delivery systems.[2] This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene. We will delve into the nuanced synthetic strategies that allow for precise conformational control—a critical factor in designing functional molecular receptors. This document will elucidate the rationale behind experimental choices and detail the essential analytical techniques required to validate the synthesis and confirm the structural integrity of the target compound.
Introduction: The Thiacalix[1]arene Scaffold
Calixarenes and their heteroatom-bridged analogues are powerful building blocks in the design of complex molecular architectures.[1] Replacing the traditional methylene bridges of a calix[1]arene with sulfur atoms yields a thiacalix[1]arene, a molecule with distinct properties:
-
Enlarged and More Flexible Cavity: The C-S-C bond angle and longer C-S bond length compared to a C-CH₂-C bridge result in a larger, more adaptable hydrophobic pocket.
-
Electron-Rich Environment: The sulfur bridges contribute to the electron density of the cavity and provide soft donor sites for coordination with heavy metal ions.[2]
-
Multiple Functionalization Sites: Like their classic counterparts, thiacalix[1]arenes possess an "upper rim" (the p-positions of the phenol units) and a "lower rim" (the phenolic hydroxyl groups) that can be selectively modified.[3][4]
The introduction of ethoxycarbonylmethoxy groups onto the lower rim via O-alkylation is a pivotal strategic modification. This functionalization not only enhances solubility but also introduces ester moieties that serve as versatile handles for further derivatization, such as conversion to carboxylic acids for aqueous applications or amides for creating complex binding sites.[5][6] The resulting compound, 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene, is therefore a highly valuable precursor in the development of targeted drug carriers and selective molecular sensors.[7][8]
Synthesis: A Study in Controlled Alkylation
The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is achieved through the tetra-O-alkylation of its parent macrocycle, p-tert-butylthiacalix[1]arene, with ethyl bromoacetate. The elegance of this synthesis lies in the ability to selectively isolate different conformational isomers by carefully choosing the base, a phenomenon known as the "template effect".[9][10]
The Critical Role of the Base: The Template Effect
The four phenolic units of the thiacalix[1]arene can rotate relative to one another, leading to four primary conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. For applications requiring a defined molecular cavity, achieving a pure cone conformation is paramount. The choice of alkali metal carbonate as the base is the most critical factor in directing the stereochemical outcome of the alkylation.[9][11]
The metal cation acts as a template, coordinating to the phenoxide oxygen atoms and the incoming ester carbonyls, thereby guiding the orientation of the aromatic rings during the reaction.
-
Sodium Carbonate (Na₂CO₃): The small ionic radius of Na⁺ fits snugly within the lower rim of the cone precursor, stabilizing this arrangement and leading to the selective formation of the cone isomer.[9]
-
Potassium Carbonate (K₂CO₃): The larger K⁺ ion preferentially templates the formation of the partial cone isomer.[5][9]
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Cesium Carbonate (Cs₂CO₃): The even larger Cs⁺ ion cannot be accommodated by the cone or partial cone geometries and thus directs the reaction to yield the 1,3-alternate isomer, where functional groups are on opposite sides of the macrocycle.[9]
This precise control allows for the rational synthesis of a specific conformer tailored to the intended application.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of the target thiacalixarene.
Experimental Protocol: Synthesis of the cone Isomer
This protocol details the selective synthesis of the cone conformer.
Materials:
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p-tert-Butylthiacalix[1]arene
-
Ethyl bromoacetate
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Anhydrous Sodium Carbonate (Na₂CO₃)
-
Anhydrous Acetone
-
Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-tert-butylthiacalix[1]arene (1.0 eq).
-
Solvent and Base: Add anhydrous acetone to dissolve the starting material. Add finely ground anhydrous sodium carbonate (10.0 eq).
-
Addition of Alkylating Agent: Add ethyl bromoacetate (8.0 eq) dropwise to the stirring suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in DCM and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Final Product: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield the cone-4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene as a white solid.
Structural Characterization: Confirming Success
Rigorous characterization is essential to confirm the identity, purity, and, most importantly, the conformation of the synthesized product. A combination of spectroscopic techniques provides a complete structural picture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the conformational isomerism of calixarenes in solution.[12] The symmetry of the molecule dictates the complexity of the spectrum.
-
¹H NMR: The cone isomer possesses C₄ᵥ symmetry, resulting in a simple, highly resolved spectrum. Key expected signals include:
-
A single sharp singlet for the 36 protons of the four equivalent tert-butyl groups.
-
A single singlet for the 8 aromatic protons.
-
A singlet for the 8 methylene protons of the -O-CH₂-C=O groups.
-
A quartet and a triplet for the ethyl ester groups (-CH₂-CH₃). In contrast, the partial cone and alternate conformers have lower symmetry and will display multiple, more complex signals for each type of proton.[13]
-
-
¹³C NMR: Similar to the proton spectrum, the cone isomer will show a minimal number of signals corresponding to the chemically equivalent carbon atoms.
-
2D NMR (NOESY): A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive for conformational assignment. For the cone isomer, cross-peaks between the protons of the tert-butyl groups and the aromatic protons of the macrocycle confirm their spatial proximity, which is characteristic of this conformation.[14]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), typically using Electrospray Ionization (ESI), is used to confirm the elemental composition and molecular weight of the synthesized compound.[15][16] The analysis should reveal a prominent peak corresponding to the sodium adduct [M+Na]⁺ or the protonated molecule [M+H]⁺, with the measured m/z value matching the calculated value.
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure and conformation in the solid state.[9] It is the gold standard for confirming the cone geometry and revealing detailed information about bond lengths, bond angles, and intramolecular interactions that hold the conformation in place.[17]
Summary of Characterization Data
| Technique | Purpose | Expected Result for cone Isomer |
| ¹H NMR | Determine conformation and structure in solution | Simple spectrum: singlets for t-Bu, Ar-H, and OCH₂ protons, confirming C₄ᵥ symmetry. |
| ¹³C NMR | Confirm number of non-equivalent carbons | A minimal number of signals consistent with high molecular symmetry. |
| MS (ESI) | Confirm molecular weight | Peak corresponding to [M+Na]⁺ at m/z ≈ 1088.35. |
| IR Spectroscopy | Identify functional groups | Absence of broad O-H stretch; presence of strong C=O stretch (~1750 cm⁻¹). |
| X-ray | Determine solid-state structure | Unambiguous confirmation of the cone conformation and molecular connectivity. |
Applications and Future Directions
The versatility of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene makes it a valuable platform for a range of applications, particularly in the biomedical and pharmaceutical fields.
-
Drug Delivery Systems: The ester groups can be hydrolyzed to form the corresponding tetra-carboxylic acid derivative. This dramatically increases water solubility and provides attachment points for conjugating drug molecules, enabling the creation of targeted delivery vehicles.[6][7]
-
Ion and Molecule Sensing: The array of four carbonyl oxygen atoms on the lower rim creates an effective binding site for cations.[5][9] Further functionalization can lead to the development of highly selective chemosensors for biologically relevant analytes.[15]
-
Advanced Supramolecular Assemblies: This molecule serves as a foundational building block for constructing more elaborate host-guest systems, molecular capsules, and self-assembled nanomaterials.[2]
Conclusion
The synthesis of 4-tert-Butyl-1-(ethoxycarbonylmethoxy)thiacalix[1]arene is a prime example of rational molecular design in supramolecular chemistry. By understanding and exploiting the template effect of alkali metal cations, researchers can achieve remarkable control over the conformational outcome of the final product. This control is indispensable for creating molecules with precisely defined shapes and functionalities. The rigorous characterization detailed herein is crucial for validating these synthetic efforts. As a versatile and highly functionalizable scaffold, this thiacalixarene derivative will undoubtedly continue to be a molecule of significant interest for scientists and researchers in the ongoing development of advanced materials and novel therapeutic systems.
References
A comprehensive list of references is available for further reading and verification.
Sources
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- 8. Biological applications of functionalized calixarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective synthesis of three conformational isomers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[4]arene and their complexation properties towards alkali metal ions [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Enantiodiscrimination of Inherently Chiral Thiacalixarenes by Residual Dipolar Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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